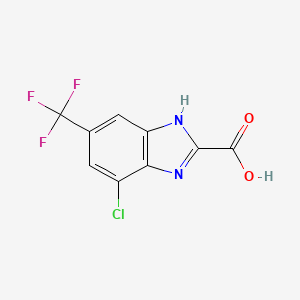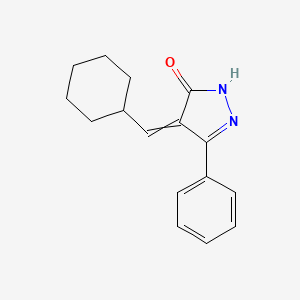
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and a propanoyl group attached to a dihydropyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl hydrazine with a β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone N-oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can modulate signaling pathways, such as the TGF-β/SMAD pathway, which is involved in cellular processes like proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyl-5-methyl-3(2H)-furanone: Similar in structure but with a furanone ring instead of a pyrazolone ring.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl and propanoyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
824976-28-5 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-hexyl-5-methyl-4-propanoyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15-13(17)12(10(3)14-15)11(16)5-2/h14H,4-9H2,1-3H3 |
Clé InChI |
GDHUWLNNNLAENC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

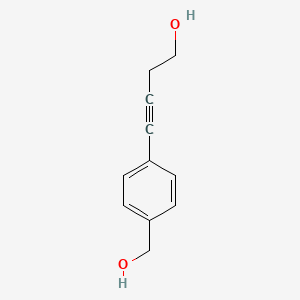
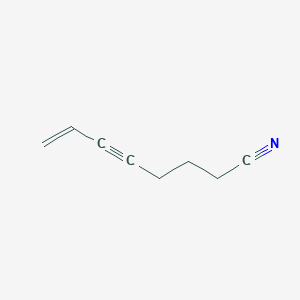
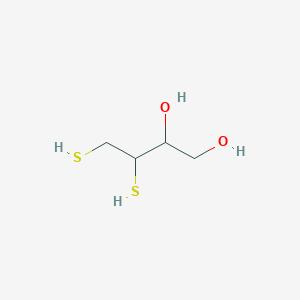
![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)

![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
